

Comparative Guide to Analytical Methods for Levofloxacin Q-Acid Assay

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Compound of Interest

Compound Name: *Levofloxacin q-acid*

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This guide provides a detailed comparison of validated analytical methods for the quantitative determination of **Levofloxacin q-acid**, a known impurity of the broad-spectrum antibiotic Levofloxacin. **Levofloxacin q-acid**, chemically known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (CAS No: 100986-89-8), is also referred to as Levofloxacin Carboxylic Acid, Levofloxacin Impurity F, or Levofloxacin Related Compound B as per the United States Pharmacopeia (USP).^[1] The accurate quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of Levofloxacin drug products.

This document presents a comparative summary of different High-Performance Liquid Chromatography (HPLC) methods, their validation parameters, and detailed experimental protocols.

Comparison of Validated HPLC Methods

The following table summarizes the performance characteristics of various validated HPLC methods suitable for the analysis of **Levofloxacin q-acid**. This allows for an objective comparison to aid in selecting the most appropriate method for specific analytical needs.

| Method | Stationary Phase | Mobile Phase | Detection | Linearity Range | Accuracy (%) Recovery) | Precision (%RSD) | LOD | LOQ |
|---------------------------------------|--|--|---|-----------------|---------------------------|-------------------------------------|----------------------|-----------------------|
| Developed HPLC Method[2] | Buffer: 8.5g ammonium acetate, 1.25g cupric sulphate | Inertsil ODS-3V C18 (250 x 4.6mm, 5µm) | e and 1g L-isoleucine in 1000ml water. | UV at 340nm | Not specific for Impurity | 98.00% to 102.0% (for Levofloxacin) | S/N ratio 2.0 to 3.4 | S/N ratio 9.0 to 11.4 |
| Stability - Indicating HPLC Method[3] | Isocratic elution with buffer and methanol (68:32 v/v) | Cosmosil C18 (250mm x 4.6mm) 5µm | 0.013µg /mL (LOQ) to 150% of target conc. | Not specified | Not specified | Not specified | 0.004µg /mL | 0.013µg /mL |

USP

| | | | | | | | | |
|---------|---------|---------|----|----------|----------|----------|----------|----------|
| Monogr | YMC- | | | | | | | |
| aph | ODS-A | | | | | | | |
| Method | C18 (L1 | Gradien | UV | Not | Not | Not | Not | Not |
| (Proced | packing | t | | Specifie | Specifie | Specifie | Specifie | Specifie |

(Procedure 2)

[4]

| | | | | | | | | |
|---------|----------|----------|-------|----------|----------|----------|----------|----------|
| LC- | Not | Not | | Not | Not | Not | Not | Not |
| MS/MS | Specifie | Specifie | MS/MS | Specifie | Specifie | Specifie | Specifie | Specifie |
| Method[| d | d | | d | d | d | d | d |

Experimental Protocols

This section provides a detailed methodology for a validated stability-indicating HPLC method for the quantification of Levofloxacin related substances, including **Levofloxacin q-acid**.

Stability-Indicating HPLC Method

1. Chromatographic Conditions:

- Column: Cosmosil C18 (250mm x 4.6mm), 5 μ m particle size
- Mobile Phase: Isocratic elution with a mixture of buffer and methanol in the ratio of 68:32 (v/v). The buffer composition is not specified in the abstract.
- Flow Rate: Not specified.
- Column Temperature: Not specified.
- Detection: Not specified.
- Injection Volume: Not specified.

2. Preparation of Solutions:

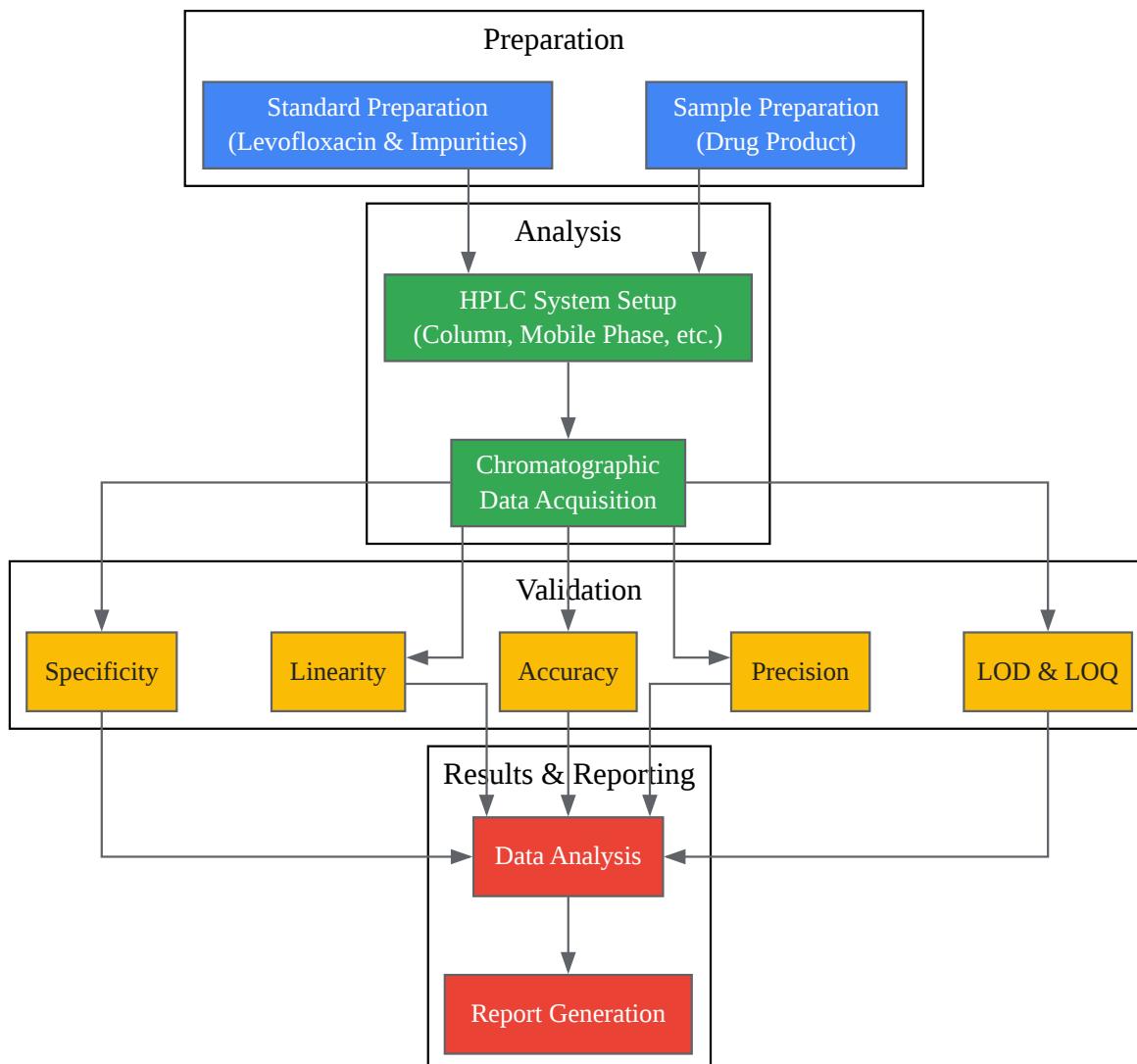
- Standard Solution: A standard solution of Levofloxacin and its impurities, including **Levofloxacin q-acid** (Impurity B), is prepared in a suitable diluent.
- Sample Solution: The sample containing Levofloxacin is dissolved in the diluent to achieve a known concentration.

3. Validation Parameters:

- Specificity: The method's ability to assess the analyte unequivocally in the presence of other components was demonstrated through forced degradation studies (acid, alkali, oxidation, heat, and radiation).
- Linearity: The linearity was established from the Limit of Quantification (LOQ) to 150% of the target concentration for Levofloxacin and its impurities. For **Levofloxacin q-acid** (Impurity B), the LOQ was determined to be 0.013 µg/mL.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for **Levofloxacin q-acid** were established to be 0.004 µg/mL and 0.013 µg/mL, respectively.
- Accuracy: The accuracy was evaluated over the range of LOQ to 150% of the target concentration.
- Precision: The precision of the method was determined by repeatability and intermediate precision studies.

Methodology Workflow

The following diagram illustrates the general experimental workflow for the validation of an analytical method for **Levofloxacin q-acid** assay.



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Caption: Workflow for the validation of an analytical method for **Levofloxacin q-acid**.

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